molecular formula C15H11ClN2S B1463073 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline CAS No. 1204296-82-1

2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline

Cat. No. B1463073
M. Wt: 286.8 g/mol
InChI Key: SLRQMURNOKOKSZ-UHFFFAOYSA-N
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Description


2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline is a heterocyclic organic compound with the following structural features:



  • It contains an aniline moiety (an aromatic amine) linked to a thiazole ring.

  • The thiazole ring consists of a five-membered ring containing sulfur and nitrogen atoms.

  • The 4-chlorophenyl group is attached to the thiazole ring.



Synthesis Analysis



Molecular Structure Analysis


The molecular structure of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline consists of the aniline group linked to the thiazole ring. The chlorine-substituted phenyl group contributes to its overall properties.



Chemical Reactions Analysis


The chemical reactivity of this compound depends on its functional groups. Potential reactions include nucleophilic substitution, electrophilic aromatic substitution, and other transformations. Detailed studies would provide insights into its reactivity.



Physical And Chemical Properties Analysis


Properties such as solubility, melting point, boiling point, and stability are crucial. Experimental data from literature would provide accurate values.


Scientific Research Applications

  • Antimicrobial Activity : A study found that derivatives of thiazolidinone, which includes compounds structurally related to 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline, exhibited significant antimicrobial activity. These compounds were evaluated against various bacterial and fungal strains, demonstrating potential as antimicrobial agents (Patel, Gor, Patel, Shah, & Maninagar, 2013).

  • Potential as SARS-CoV-2 Agent : Another research focused on a compound structurally similar to 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline, evaluating its potential as a therapeutic agent against SARS-CoV-2. The study involved molecular docking studies and suggested that the compound showed promising binding affinity with SARS-CoV-2 proteins (Eno et al., 2022).

  • Anticancer Properties : In research conducted on related thiazole compounds, there was evidence of anticancer properties. The synthesized thiazole derivatives were tested against various cancer cell lines, and some demonstrated significant inhibitory activity, indicating potential for cancer treatment (Atta & Abdel‐Latif, 2021).

  • Corrosion Inhibition : A study on thiazole derivatives highlighted their use as corrosion inhibitors for metals. This application is significant in industrial settings, where corrosion can be a major issue. The compounds showed potential in protecting metals like steel in acidic environments (Udhayakala, Jayanthi, Rajendiran, & Gunasekaran, 2013).

  • Spectroscopic Studies : There has been interest in the spectroscopic study of compounds similar to 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline for understanding their molecular structure and electronic properties. Such studies are crucial for the development of new materials and pharmaceuticals (Shanmugapriya et al., 2022).

Safety And Hazards


Safety considerations include toxicity, handling precautions, and potential environmental impact. Relevant safety data should be reviewed.


Future Directions


Research avenues include:



  • Structure-Activity Relationship (SAR) studies to optimize its biological activity.

  • Formulation development for practical applications.

  • In vivo studies to evaluate efficacy and safety.


properties

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S/c16-11-7-5-10(6-8-11)15-18-14(9-19-15)12-3-1-2-4-13(12)17/h1-9H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRQMURNOKOKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline

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